2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3/c1-22-12-6-3-5-11(9-12)15(23-2)10-20-17(21)16-13(18)7-4-8-14(16)19/h3-9,15H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITUJDUBMMYFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the benzamide group through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The benzamide scaffold is widely exploited in medicinal chemistry. Below is a comparative analysis of structurally related compounds:
Key Observations
Substituent Impact on Activity: The chloro-fluoro motif in the benzamide core (shared with R568 and the target compound) is critical for CaSR binding, as seen in calcilytics .
Side Chain Modifications :
- Replacement of the methoxyphenyl group with pyrimidine () introduces aromatic heterocyclicity, which may alter receptor selectivity .
- Piperazinyl or trifluoropropyloxy substituents () increase molecular weight and complexity, likely affecting pharmacokinetics .
Synthetic Routes: Many analogues (e.g., R568, Calhex 231) are synthesized via amide coupling using benzoyl chlorides and amines, followed by purification via column chromatography (similar to methods in ) . The target compound’s synthesis likely involves nucleophilic substitution or Mitsunobu reactions to install the methoxy-ethyl side chain .
Crystallographic and Analytical Data :
- Benzamide derivatives are often characterized using X-ray crystallography (SHELX programs) and NMR spectroscopy . For example, N-(2-methoxy-phenyl)-2-nitrobenzamide () was resolved via SHELX-97, highlighting the role of crystallography in confirming stereochemistry .
Biological Activity
2-Chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is an organic compound notable for its unique combination of chloro, fluoro, and methoxy substituents on the benzamide core. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C17H19ClFNO3
- Molecular Weight : 335.79 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the chloro and fluoro groups enhances its binding affinity to various proteins or enzymes, potentially inhibiting their activity. The methoxy groups contribute to the compound's solubility and bioavailability, facilitating its transport in biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related dihydroquinazolinone derivatives show promising activity against drug-resistant parasites, suggesting that structural modifications can enhance efficacy .
| Compound | EC50 (μM) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Dihydroquinazolinone analogs | 0.395 | Moderate |
Anticancer Properties
The compound is also being investigated for its potential anticancer effects. Preliminary studies suggest that similar benzamide derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further research is required to establish the efficacy of this particular compound in cancer treatment.
Case Studies and Research Findings
-
Study on Structural Modifications :
A study highlighted that the addition of methoxy groups significantly improved the biological activity of related compounds against Plasmodium falciparum, a malaria-causing parasite. The introduction of these groups led to enhanced solubility and reduced cytotoxicity in human cell lines . -
Toxicological Assessment :
Toxicological studies have shown that while some derivatives exhibit potent biological activity, they also require careful evaluation regarding their safety profiles. The compound's interactions with human liver microsomes indicate a potential for metabolic stability issues, which could affect its therapeutic application .
Q & A
Basic Research Questions
What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions, including amide coupling, halogenation, and methoxy group introduction. Critical factors include:
- Reagent selection : Use fluorinating agents (e.g., DAST) for selective fluorination and chlorinating agents (e.g., PCl₃) for chloro-substituent introduction .
- Catalytic conditions : Employ palladium catalysts for cross-coupling reactions to minimize side products .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (methanol/water) to achieve >95% purity .
Which spectroscopic methods are most effective for structural confirmation?
- NMR : ¹H NMR (300 MHz, d⁶-DMSO) to confirm substituent positions (e.g., δ 7.55–7.30 for aromatic protons) .
- Mass Spectrometry : ESI-MS (m/z 433.9 [M+H]⁺) to verify molecular weight .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., methoxyphenyl orientation) using single-crystal diffraction .
What safety protocols are essential during handling?
- Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the methoxy groups .
- Waste disposal : Segregate halogenated waste and collaborate with certified biohazard disposal services to comply with EPA guidelines .
Advanced Research Questions
How can reaction mechanisms for key synthetic steps be elucidated?
- Isotopic labeling : Use deuterated reagents (e.g., CD₃OD) to track methoxy group incorporation via ²H NMR .
- Computational modeling : Apply DFT calculations (Gaussian 16, B3LYP/6-31G*) to map energy profiles for amide bond formation .
How to resolve contradictions in reported biological activity data?
For example, conflicting IC₅₀ values in antimicrobial assays may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) .
- Impurity interference : Validate purity via HPLC (C18 column, 90:10 acetonitrile/water) before testing .
What strategies validate target engagement in medicinal chemistry studies?
- SAR analysis : Compare analogs (e.g., replacing 3-methoxyphenyl with 4-chlorophenyl) to identify pharmacophoric groups .
- Cellular assays : Use fluorescence polarization to measure binding affinity to kinases or GPCRs .
How can AI enhance synthesis optimization?
- Process simulation : Train ML models (e.g., COMSOL Multiphysics) to predict optimal reaction parameters (temperature, solvent ratios) .
- Robotic automation : Implement high-throughput screening for catalyst libraries .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
